molecular formula C25H35N3O7S B600886 DNV-II impurity 1 CAS No. 1005324-46-8

DNV-II impurity 1

カタログ番号 B600886
CAS番号: 1005324-46-8
分子量: 521.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

DNV-II Impurity 1, with the CAS No. 1005324-46-8, has a molecular formula of C25H35N3O7S and a molecular weight of 521.6 . It is an impurity of Darunavir, a human immunodeficiency virus (HIV) protease inhibitor used to treat patients with drug-resistant HIV .

科学的研究の応用

Electrochemical Detection in Pharmaceuticals

A new electrochemical method using anodic stripping voltammetry (ASV) has been developed for detecting and quantifying elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method offers a sensitive, robust, and cost-effective alternative to traditional approaches, especially for analyzing elemental impurities in pharmaceutical-related matrices without extensive sample pretreatment (Rosolina et al., 2015).

Visible-Light Photoconductivity in Semiconductors

Doping metal oxides with impurity ions, such as Co2+ in ZnO, has been explored to sensitize these oxides to visible light. A detailed investigation into Zn1-xCoxO epitaxial films reveals how dopant concentration affects visible-light photoconductivity, with potential applications in solar photocatalysis or photoelectrochemistry (Johnson et al., 2011).

Crystal Orientation and Impurity Incorporation in Semiconductors

Research on III–V compound semiconductors grown by metalorganic vapor phase epitaxy (MOVPE) indicates a significant crystal orientation dependence of impurity dopant incorporation. This finding has implications for the design and manufacturing of semiconductors, affecting their electronic properties (Kondo et al., 1992).

Impurity-Induced Layer Disordering in Heterostructures

Impurity-induced layer disordering (IILD) via Zn diffusion in heterostructures like In0.5(AlxGa1−x)0.5P quantum well heterostructures has been studied, providing insights into the atom intermixing process. This research is significant for understanding and controlling the properties of semiconductor heterostructures (Deppe et al., 1988).

One-Dimensional Nanostructures in II–V Group Semiconductors

II–V group semiconductors have garnered attention for their potential in fabricating electronic and optoelectronic nanoscale devices. The synthesis and applications of one-dimensional nanostructures like nanotubes, nanowires, and nanobelts in these semiconductors are a field of active research, with implications for infrared detectors, solar cells, and more (Shen & Chen, 2009).

Doping in Lead Halide Perovskite Nanocrystals

The incorporation of Mn ions into lead-halide perovskite nanocrystals (CsPbX3) demonstrates the significant role of impurity doping in semiconductor nanocrystals. This research offers insights into the interactions between the dopant and the semiconductor host, with implications for novel optical, electronic, and magnetic functionalities (Liu et al., 2016).

特性

CAS番号

1005324-46-8

製品名

DNV-II impurity 1

分子式

C25H35N3O7S

分子量

521.63

純度

> 95%

数量

Milligrams-Grams

同義語

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

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